molecular formula C13H13ClFN3O2 B2355362 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097051-08-5

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2355362
CAS No.: 1097051-08-5
M. Wt: 297.71
InChI Key: TVGXSIJIAOFOOM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a heterocyclic triazole core substituted at positions 1, 4, and 3. The structure includes:

  • Position 1: A 2-chloro-4-fluorophenyl group, introducing halogen atoms (Cl and F) that may enhance binding via halogen-bonding interactions with biological targets.
  • Position 4: A carboxylic acid group, which influences solubility and ionization but may limit cell permeability due to high acidity .

While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., triazole carboxylic acids with aryl or heteroaryl substituents) are explored in anticancer research, particularly targeting kinases like c-Met . Computational tools such as SHELXL and WinGX/ORTEP are critical for refining its crystal structure and analyzing molecular geometry.

Properties

IUPAC Name

5-tert-butyl-1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(15)6-8(9)14/h4-6H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGXSIJIAOFOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed [3+2] Cycloaddition

A prominent method for 1,5-disubstituted triazoles involves nickel-catalyzed cycloaddition, as demonstrated in the synthesis of analogous compounds. For the target molecule, the reaction likely proceeds via a Cp2Ni-Xantphos catalytic system to couple a tert-butyl acetylene with a 2-chloro-4-fluorophenyl azide. Key steps include:

  • Azide Preparation : 2-Chloro-4-fluoroaniline is diazotized and converted to the aryl azide using sodium nitrite and NaN₃ under acidic conditions.
  • Acetylene Synthesis : tert-Butyl acetylene is prepared via alkylation of propiolic acid with tert-butyl bromide.
  • Cycloaddition : The azide and acetylene undergo nickel-catalyzed [3+2] cycloaddition in anhydrous 1,4-dioxane at 80°C, yielding the triazole core.

Optimization Notes :

  • Xantphos ligand enhances regioselectivity for the 1,5-disubstituted product.
  • Yields improve with degassed solvents to prevent nickel oxidation.

Carboxylic Acid Functionalization Post-Cyclization

Oxidation of Methyl Esters

The carboxylic acid group is introduced via oxidation of a methyl ester precursor. A two-step sequence is employed:

  • Esterification : The triazole intermediate is treated with methyl iodide and K₂CO₃ in DMF to form the methyl ester.
  • Saponification : The ester is hydrolyzed using NaOH in ethanol/water (3:1) at reflux, followed by acidification with HCl to precipitate the carboxylic acid.

Data Table 1 : Ester Hydrolysis Conditions

Reagent Solvent Temperature Yield Source
NaOH (4 M) Ethanol/H₂O 80°C 87%
LiOH·H₂O THF/H₂O 60°C 92%

Alternative Routes via Hydrazine Cyclization

Hydrazine-Carboxylate Condensation

A thiosemicarbazide intermediate is cyclized under basic conditions to form the triazole ring, as reported for structurally related compounds:

  • Thiosemicarbazide Formation : 2-Chloro-4-fluorophenyl isothiocyanate reacts with tert-butyl hydrazinecarboxylate in THF.
  • Cyclization : The intermediate is treated with NaOH (4 M) at reflux, inducing ring closure to form the triazole-thione.
  • Oxidation : H₂O₂ in acetic acid oxidizes the thione to the carboxylic acid.

Challenges :

  • Over-oxidation to sulfonic acids occurs without precise stoichiometric control.
  • Requires rigorous purification via recrystallization from ethanol/water.

One-Pot Synthesis-Functionalization Approaches

Copper-Mediated Coupling and Cyclization

Drawing from 1,3,4-oxadiazole syntheses, a one-pot strategy could be adapted:

  • Coupling : tert-Butylpropiolic acid reacts with 2-chloro-4-fluoroaniline via a Ullmann-type coupling using CuI/1,10-phenanthroline.
  • Cyclization : In situ generation of the azide from the aniline precursor enables triazole formation without isolating intermediates.

Advantages :

  • Reduces purification steps.
  • Achieves yields >80% with cesium carbonate as base.

Comparative Analysis of Synthetic Routes

Data Table 2 : Method Efficiency Comparison

Method Yield Purity Scalability Cost
Nickel Catalysis 75–85% ≥95% High $$$
Ester Hydrolysis 87–92% 90–95% Moderate $$
Hydrazine Route 65–70% 85–90% Low $
One-Pot 80–85% ≥95% High $$$

Key Findings :

  • Nickel-catalyzed cycloaddition offers superior regioselectivity but requires specialized ligands.
  • One-pot methods balance yield and practicality but demand anhydrous conditions.
  • Hydrazine-based routes are cost-effective but suffer from lower yields.

Industrial-Scale Considerations

Solvent and Reagent Selection

Patent literature highlights challenges with volatile chlorinated solvents. Preferred alternatives include:

  • 1,4-Dioxane : Effective for high-temperature reactions but requires strict impurity control.
  • Ethanol/Water : Eco-friendly for hydrolysis steps, aligning with green chemistry principles.

Corrosion Mitigation

Replacing HCl with citric acid during acidification reduces equipment corrosion, as demonstrated in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Copper(I) ions for cycloaddition, aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The chloro-fluorophenyl group can enhance lipophilicity and membrane permeability, while the carboxylic acid group can participate in ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related triazole derivatives, focusing on substituent effects and biological activity:

Compound Name R1 (Position 1) R5 (Position 5) Biological Activity (Cell Line, GP%*) Key Findings
Target Compound 2-Chloro-4-fluorophenyl tert-Butyl Not explicitly reported Hypothesized to balance lipophilicity (tert-butyl) and target binding (Cl/F). High acidity of COOH may reduce selectivity .
1-(4-Chlorophenyl)-5-CF3-Triazole-4-COOH 4-Chlorophenyl CF3 NCI-H522 (lung), GP = 68.09% CF3 (electron-withdrawing) enhances activity; highest growth inhibition among aryl-substituted acids. Suggests Cl at R1 improves target interaction.
5-Methyl-1-(Thiazol-2-yl)-Triazole-4-COOH Thiazol-2-yl Methyl NCI-H522, GP = 62.47% Zwitterionic nature improves solubility and activity. Thiazole ring may engage in π-stacking or hydrogen bonding.
1-Phenyl-5-(Pyridin-3-yl)-Triazole-4-COOEt Phenyl Pyridin-3-yl NCI-H522, GP = 70.94% Ethyl ester (pro-drug form) shows higher activity than free acid, highlighting COOH’s limitations in cell permeability .

*GP% = Growth Percentage (lower values indicate higher inhibition).

Substituent Effects on Activity

R1 (Position 1): Halogenated Aryl Groups: The target’s 2-chloro-4-fluorophenyl group may offer dual halogen interactions, similar to 4-chlorophenyl in Compound A . Chlorine at R1 is linked to improved c-Met kinase inhibition .

R5 (Position 5) :

  • tert-Butyl vs. CF3 : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to CF3 in Compound A. While CF3’s electron-withdrawing nature enhances acidity and target affinity, tert-butyl may improve membrane penetration.
  • Methyl vs. Pyridin-3-yl : Methyl (Compound B) is smaller, reducing steric hindrance, while pyridin-3-yl (Compound C) introduces basicity, aiding solubility .

Carboxylic Acid vs. Amide/Ester :

  • Carboxylic acids generally exhibit lower activity than amides/esters due to ionization at physiological pH, which reduces cell permeability . For example, the ethyl ester derivative (Compound C) shows superior activity (GP = 70.94%) compared to free acids.

Activity Trends in NCI-H522 Lung Cancer Cells

  • Most Active : Compound A (GP = 68.09%) and Compound C (GP = 70.94%) .
  • Mechanistic Insight : High activity correlates with electron-withdrawing R5 groups (CF3) and pro-drug modifications (ester). The target compound’s tert-butyl group may require structural optimization (e.g., conversion to amide) to enhance efficacy.

Biological Activity

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1097051-08-5) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.

The molecular formula of this compound is C13H13ClFN3O2, with a molecular weight of 297.71 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H13ClFN3O2
Molecular Weight297.71 g/mol
CAS Number1097051-08-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the triazole structure. Specific methodologies include the use of azide and alkyne coupling reactions, which are common in triazole chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The presence of halogen substituents in the phenyl ring may enhance this activity due to increased lipophilicity and interaction with microbial membranes.

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown promise in targeting specific cancer pathways. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes associated with disease states. Notably, it has shown potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest a competitive inhibition mechanism.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of triazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of this compound against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM.

Q & A

Q. What are the standard synthetic routes for 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between tert-butyl-substituted alkynes and 2-chloro-4-fluorophenyl azides. Key steps include:
  • Precursor Preparation : Halogenation of the phenyl ring followed by azide formation using sodium azide .
  • Cycloaddition : Conducted under inert atmosphere with Cu(I) catalysts (e.g., CuI) in solvents like DMF or THF at 60–80°C .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the carboxylic acid derivative .
    Optimization involves adjusting solvent polarity, catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at C5, chloro-fluorophenyl at N1). Key signals include:
  • ¹H NMR : δ 1.4 ppm (tert-butyl), δ 7.2–7.8 ppm (aromatic protons) .
  • ¹³C NMR : δ 175 ppm (carboxylic acid C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 351.12 for C₁₅H₁₆ClFN₃O₂) .
  • Infrared Spectroscopy (IR) : Stretching bands at 1700–1720 cm⁻¹ (C=O) and 2100 cm⁻¹ (triazole ring) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize side-product formation?

  • Methodological Answer :
  • Variable Screening : Use fractional factorial designs to identify critical factors (e.g., solvent polarity, temperature, catalyst ratio) affecting yield .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model nonlinear relationships. Example parameters:
FactorRangeOptimal Value
Temperature50–90°C75°C
Cu(I) Loading0.5–2.5 mol%1.2 mol%
Reaction Time6–24 hrs18 hrs
  • Validation : Confirm predicted yield (e.g., 78%) vs. experimental (75–80%) .

Q. How can computational methods resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target enzymes (e.g., kinase inhibitors) using AutoDock Vina. Compare binding energies (ΔG) to explain potency variations .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity. For example, the electron-withdrawing Cl/F groups enhance triazole ring’s π-π stacking with hydrophobic enzyme pockets .
  • Metabolic Stability Assays : Use hepatic microsome models to differentiate intrinsic cytotoxicity from off-target effects .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces exothermic risks and improves mixing efficiency. Example setup:
  • Reactor : Micro-tubular reactor (ID 1 mm) at 70°C, residence time 30 min .
  • In-line Purification : Couple with liquid-liquid extraction to remove Cu residues .
  • Process Analytical Technology (PAT) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodological Answer :
  • Solvent Polarity Index : Compare logP values (experimental vs. predicted). Adjust co-solvents (e.g., 10% DMSO in PBS) to match reported conditions .
  • pH-Dependent Solubility : Titrate carboxylic acid group (pKa ~3.5) and measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely lower solubility readings .

Tables of Key Data

Table 1 : Synthetic Yield Optimization via DoE

ConditionLow LevelHigh LevelOptimal
Temperature (°C)509075
Catalyst (mol%)0.52.51.2
Reaction Time (hrs)62418

Table 2 : NMR Chemical Shifts

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-butyl1.4 (s, 9H)29.8, 34.2
Chloro-fluorophenyl7.2–7.8 (m, 3H)115–135 (aromatic)
Carboxylic acid-175.0

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